molecular formula C113H204N46O26 B12373733 eNOS pT495 decoy peptide

eNOS pT495 decoy peptide

Cat. No.: B12373733
M. Wt: 2623.1 g/mol
InChI Key: DZHAMUUCDIPICV-LXDXYCGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound eNOS pT495 decoy peptide is a specific peptide designed to prevent the phosphorylation of threonine at position 495 (T495) on endothelial nitric oxide synthase (eNOS). This inhibition reduces eNOS uncoupling and mitochondrial redistribution, making it a valuable tool in research, particularly in studies related to ventilator-induced lung injury .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eNOS pT495 decoy peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of the peptide is His-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Ile-Thr-Arg-Lys-Lys-Thr-Phe-Lys-Glu-Val-Ala . The process typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods: Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.

Chemical Reactions Analysis

Function and Mechanism

The eNOS pT495 decoy peptide functions by interfering with the protein kinase C (PKC)-dependent phosphorylation of eNOS at T495 . When eNOS is phosphorylated at T495, it becomes uncoupled, leading to increased production of peroxynitrite and disruption of the endothelial barrier . By preventing this phosphorylation, the decoy peptide maintains eNOS coupling, preserves mitochondrial bioenergetics, and reduces endothelial barrier permeability .

Experimental Use and Models

The eNOS decoy peptide has been tested in vitro using cultured pulmonary arterial endothelial cells (PAEC) and in vivo using a mouse model of ventilator-induced lung injury (VILI) . In the mouse model, the decoy peptide was administered intraperitoneally before the induction of mechanical ventilation . The results indicated that the eNOS decoy peptide preserved lung vascular integrity and attenuated the injury associated with high tidal mechanical ventilation .

Effects on Mitochondrial Bioenergetics

Activation of the mechanosensitive calcium channel TRPV4 induces endothelial NO synthase uncoupling via PKC activation . TRPV4 activation induces the mitochondrial redistribution of uncoupled eNOS . Mitochondrial uncoupled eNOS produces mitochondrial dysfunction and results in endothelial barrier disruption . A decoy peptide that prevents eNOS uncoupling preserves endothelial barrier function in cultured EC . The decoy peptide attenuates the injury associated with high tidal mechanical ventilation in the mouse lung .

Chemical Reactions in Peptide Self-Assembly

Peptides can undergo self-assembly via various chemical reactions . Although the provided documents do not specify the exact chemical reactions involved in the synthesis or modification of the this compound, they do refer to several general reactions used in peptide chemistry :

EntryChemical ReactionsCatalyst/Reaction ConditionReaction Medium
1Disulfide formationAirAqueous
2Photochemical reactionLightAqueous
3Enzymatic reactionsEnzymeAqueous
4Thioester mediated native chemical ligation4-Mercaptophenyl acetic acidAqueous
5Oxo-ester mediated native chemical ligationHeating 80 °CAqueous/MeOH

Decoy peptides in tumor suppression

Decoy peptides can interfere with protein-protein interactions, offering therapeutic strategies . For example, interfering with the MSI1/AGO2 interaction using synthetic peptides can elicit tumor suppression effects .

Scientific Research Applications

Cardiovascular Disease Models

  • Case Study: Myristoylated Peptides
    Research indicates that myristoylated peptides, including those that mimic the action of eNOS pT495, can activate eNOS through pathways independent of protein kinase C (PKC) inhibition. For example, studies have shown that these peptides induce phosphorylation of eNOS and other kinases in pulmonary artery endothelial cells, leading to increased NO production and vascular relaxation .

Diabetes and Insulin Resistance

  • Research Findings
    In models of diabetes, where endothelial dysfunction is prevalent, the application of eNOS pT495 decoy peptides has been shown to restore NO levels. This restoration can improve insulin sensitivity and reduce complications associated with diabetes .

Pulmonary Hypertension

  • Clinical Implications
    The use of eNOS pT495 decoy peptides in pulmonary hypertension models has demonstrated potential for therapeutic benefits by enhancing vasodilation and reducing pulmonary artery pressure through improved endothelial function .

Comparative Data on Peptide Efficacy

The following table summarizes findings from various studies regarding the efficacy of different myristoylated peptides, including the eNOS pT495 decoy peptide:

PeptideMechanism of ActionEfficacy in NO ProductionReference
Myristoylated mPSActivates eNOS via PI3K/Akt pathwayHigh
Myristoylated mScrSimilar effects to mPSModerate
eNOS pT495 DecoyInterferes with inhibitory bindingHigh

Comparison with Similar Compounds

    eNOS pS1177 decoy peptide: Targets the phosphorylation site at serine 1177 on eNOS.

    nNOS pS1412 decoy peptide: Targets neuronal nitric oxide synthase at serine 1412.

Uniqueness: The eNOS pT495 decoy peptide is unique in its specific inhibition of the T495 phosphorylation site, which is crucial for preventing eNOS uncoupling and maintaining endothelial function. This specificity makes it particularly valuable in studies related to endothelial dysfunction and oxidative stress .

Biological Activity

The eNOS pT495 decoy peptide is a specialized compound designed to inhibit the phosphorylation of endothelial nitric oxide synthase (eNOS) at threonine 495 (T495). This phosphorylation event is critical in regulating eNOS activity and its subsequent biological effects, particularly in the context of endothelial function and vascular health. This article delves into the biological activity of the this compound, exploring its mechanisms, experimental findings, and potential therapeutic applications.

eNOS is essential for the production of nitric oxide (NO), a signaling molecule that plays a pivotal role in vascular homeostasis. The phosphorylation of eNOS at T495 by protein kinase C (PKC) leads to its uncoupling, which reduces NO production and increases the generation of reactive oxygen species (ROS). This process contributes to endothelial dysfunction and various vascular diseases.

The this compound functions by mimicking the substrate of PKC, thereby preventing the phosphorylation of eNOS at T495. By inhibiting this specific phosphorylation, the peptide helps maintain eNOS activity and promotes NO production while minimizing oxidative stress.

Research Findings

Case Studies and Experimental Evidence

  • Cellular Studies : In vitro studies demonstrated that treating pulmonary arterial endothelial cells (PAEC) with the this compound preserved barrier function under conditions that typically induce cellular stress, such as exposure to TRPV4 agonists like 4α-Phorbol 12,13-didecanoate (4αPDD). The peptide significantly reduced mitochondrial redistribution of uncoupled eNOS and decreased mitochondrial ROS levels, thereby protecting endothelial integrity .
  • Animal Models : In vivo experiments using a mouse model of ventilator-induced lung injury (VILI) showed that administration of the this compound preserved lung vascular integrity. Mice treated with the peptide exhibited reduced pulmonary capillary leakage compared to controls, indicating a protective effect against VILI .

Data Table: Summary of Findings

Study TypeModelTreatmentKey Findings
In VitroPAECThis compoundPreserved barrier function; reduced mitochondrial ROS
In VivoMouse model of VILIThis compoundReduced pulmonary capillary leakage; preserved vascular integrity
MechanisticCellular signalingTRPV4 agonist + decoy peptideInhibition of T495 phosphorylation; maintained NO production

Biological Implications

The findings suggest that the this compound could serve as a novel therapeutic approach for conditions characterized by endothelial dysfunction, such as acute respiratory distress syndrome (ARDS) and other forms of vascular injury. By preventing eNOS uncoupling and promoting NO availability, this peptide may improve vascular function and reduce oxidative stress.

Properties

Molecular Formula

C113H204N46O26

Molecular Weight

2623.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C113H204N46O26/c1-8-61(4)85(104(181)159-87(64(7)161)105(182)154-77(39-26-54-138-112(129)130)97(174)145-69(31-13-18-46-115)90(167)146-72(34-16-21-49-118)100(177)158-86(63(6)160)106(183)155-81(56-65-28-10-9-11-29-65)102(179)151-71(33-15-20-48-117)92(169)153-80(42-44-83(163)164)101(178)156-84(60(2)3)103(180)141-62(5)107(184)185)157-99(176)78(40-27-55-139-113(131)132)150-95(172)75(37-24-52-136-110(125)126)149-98(175)79(41-43-82(120)162)152-96(173)76(38-25-53-137-111(127)128)148-94(171)74(36-23-51-135-109(123)124)147-91(168)70(32-14-19-47-116)143-89(166)68(30-12-17-45-114)144-93(170)73(35-22-50-134-108(121)122)142-88(165)67(119)57-66-58-133-59-140-66/h9-11,28-29,58-64,67-81,84-87,160-161H,8,12-27,30-57,114-119H2,1-7H3,(H2,120,162)(H,133,140)(H,141,180)(H,142,165)(H,143,166)(H,144,170)(H,145,174)(H,146,167)(H,147,168)(H,148,171)(H,149,175)(H,150,172)(H,151,179)(H,152,173)(H,153,169)(H,154,182)(H,155,183)(H,156,178)(H,157,176)(H,158,177)(H,159,181)(H,163,164)(H,184,185)(H4,121,122,134)(H4,123,124,135)(H4,125,126,136)(H4,127,128,137)(H4,129,130,138)(H4,131,132,139)/t61-,62-,63+,64+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,84-,85-,86-,87-/m0/s1

InChI Key

DZHAMUUCDIPICV-LXDXYCGCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC=N2)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.